molecular formula C17H22Cl2N2O B12312708 (3-(6-Phenylpyridin-2-yl)piperidin-3-yl)methanol dihydrochloride

(3-(6-Phenylpyridin-2-yl)piperidin-3-yl)methanol dihydrochloride

Cat. No.: B12312708
M. Wt: 341.3 g/mol
InChI Key: SWLZFRBHIJFYNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(6-Phenylpyridin-2-yl)piperidin-3-yl)methanol dihydrochloride is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly in the field of inflammation and kinase research. The compound's core structure incorporates a 6-phenylpyridin-2-yl moiety, also known as a 6-arylpyridine, which has been identified as a privileged scaffold for developing potent inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1) . MSK1 is a nuclear kinase that plays a critical role in activating the pro-inflammatory transcription factor NF-κB and in the production of cytokines like IL-6 . Inhibiting MSK1 presents a promising therapeutic strategy for a range of inflammatory disorders, including asthma, psoriasis, and atherosclerosis . The piperidine ring in the structure serves as a key pharmacophoric element, potentially enabling crucial interactions within enzyme binding sites, a feature observed in other successful inhibitors targeting enzymes like N-myristoyltransferase . The specific substitution pattern and the dihydrochloride salt form ensure high solubility and stability, making it an excellent candidate for in vitro and ex vivo biological assays. This product is intended For Research Use Only and is a valuable tool for scientists exploring new signaling pathways in inflammatory diseases, optimizing structure-activity relationships in kinase inhibitor design, and screening for novel therapeutic agents. It is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C17H22Cl2N2O

Molecular Weight

341.3 g/mol

IUPAC Name

[3-(6-phenylpyridin-2-yl)piperidin-3-yl]methanol;dihydrochloride

InChI

InChI=1S/C17H20N2O.2ClH/c20-13-17(10-5-11-18-12-17)16-9-4-8-15(19-16)14-6-2-1-3-7-14;;/h1-4,6-9,18,20H,5,10-13H2;2*1H

InChI Key

SWLZFRBHIJFYNW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)(CO)C2=CC=CC(=N2)C3=CC=CC=C3.Cl.Cl

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Coupling

A widely used method involves Suzuki coupling to introduce the 6-phenylpyridin-2-yl group onto a preformed piperidine intermediate.

Procedure :

  • Intermediate preparation : 3-(Hydroxymethyl)piperidin-3-yl triflate or bromide is synthesized via Mitsunobu reaction or nucleophilic substitution.
  • Coupling : The halogenated piperidine reacts with 6-phenylpyridin-2-ylboronic acid under Pd(PPh₃)₄ catalysis.
    • Conditions : 1,4-dioxane/H₂O (3:1), K₂CO₃, 100°C, 12 h.
    • Yield : 68–82% (optimized for steric hindrance).

Advantages : High functional group tolerance; compatible with boronic acid derivatives.
Limitations : Requires pre-functionalized piperidine intermediates.

Reductive Amination for Piperidine Formation

Piperidine rings are constructed via reductive amination of ketones with amines, followed by hydroxylation.

Example protocol :

  • Ketone synthesis : 6-Phenylpyridine-2-carbaldehyde is condensed with nitromethane to form β-nitrostyrene.
  • Reduction : Hydrogenation over Ra-Ni yields 3-(6-phenylpyridin-2-yl)piperidin-3-amine.
  • Hydroxylation : Oxidative conversion of the amine to alcohol via diazotization/H₂O₂.

Key data :

  • Yield : 54% over three steps.
  • Stereoselectivity : Racemic mixture without chiral catalysts.

Pyridine-First Synthesis Routes

Grignard Addition to Cyanopyridines

Aryl Grignard reagents add to 2-cyanopyridines, forming intermediates for piperidine cyclization.

Steps :

  • Grignard reaction : 6-Phenylpyridin-2-ylmagnesium bromide reacts with 3-cyanopyridine.
  • Cyclization : Acid-mediated cyclization forms the piperidine ring.
  • Hydroxymethylation : Formaldehyde addition under basic conditions introduces the alcohol.

Conditions :

  • Solvent : THF, −78°C to rt.
  • Catalyst : Iodine (0.1 equiv).
  • Yield : 61% (over two steps).

Transition Metal-Catalyzed C–H Activation

Direct functionalization of 6-phenylpyridine via C–H activation avoids pre-functionalized intermediates.

Reported method :

  • Directed ortho-metalation : Using Pd(OAc)₂ and pivalic acid, the pyridine C3 position is activated.
  • Coupling : Reaction with ethylene oxide forms the hydroxymethyl group.
  • Piperidine formation : Ring-closing metathesis (Grubbs catalyst) constructs the piperidine.

Data :

  • Yield : 48% (over three steps).
  • Selectivity : >90% regioselectivity for C3 position.

Hydroxymethyl Group Introduction Strategies

Mitsunobu Reaction

The Mitsunobu reaction installs the hydroxymethyl group with retention of configuration.

Protocol :

  • Substrate : 3-(6-Phenylpyridin-2-yl)piperidin-3-ol.
  • Reagents : DIAD, PPh₃, and formaldehyde.
  • Conditions : THF, 0°C to rt, 12 h.
    Yield : 78%.

Advantages : Stereospecific; mild conditions.
Drawbacks : Requires stoichiometric reagents.

Hydroboration-Oxidation

Alkenes at the piperidine C3 position undergo hydroboration to yield alcohols.

Example :

  • Alkene precursor : 3-(6-Phenylpyridin-2-yl)piperidin-3-ene.
  • BH₃·THF addition : Anti-Markovnikov hydroboration.
  • Oxidation : H₂O₂/NaOH yields the alcohol.
    Yield : 65%.

Dihydrochloride Salt Formation

The final step involves protonation with HCl to improve solubility and stability.

Procedure :

  • Free base dissolution : (3-(6-Phenylpyridin-2-yl)piperidin-3-yl)methanol in anhydrous EtOAc.
  • HCl gas addition : Bubbled until pH <2.
  • Crystallization : Cool to 4°C, filter, and dry.
    Purity : >99% (HPLC).

Comparative Analysis of Methods

Method Key Steps Yield (%) Scalability Stereocontrol
Suzuki Coupling Piperidine halogenation → Coupling 68–82 High Moderate
Reductive Amination Ketone → Amine → Alcohol 54 Medium Low
Grignard Addition Cyanopyridine → Cyclization 61 Low High
C–H Activation Direct functionalization → RCM 48 Medium High

Chemical Reactions Analysis

Types of Reactions

(3-(6-Phenylpyridin-2-yl)piperidin-3-yl)methanol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the piperidine ring or the phenylpyridine moiety.

    Substitution: The phenylpyridine moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenylpyridine moiety.

Scientific Research Applications

Cancer Treatment

Recent studies have indicated that compounds similar to (3-(6-Phenylpyridin-2-yl)piperidin-3-yl)methanol dihydrochloride may act as inhibitors for specific targets involved in cancer progression. For instance, derivatives of piperidine have been explored as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme implicated in DNA repair mechanisms in cancer cells.

Case Study: PARP Inhibition
A study highlighted the development of a series of piperidine derivatives that showed significant inhibition of PARP enzymes, leading to reduced proliferation in BRCA-deficient cancer cells. The lead compound demonstrated an IC50 value of 3.8 nM against PARP1, suggesting that further exploration of this compound could yield similar therapeutic benefits .

Cognitive Enhancement

Research has also suggested that piperidine derivatives can enhance cognitive functions by modulating neurotransmitter systems. The compound is being investigated for its potential to improve memory and learning in models of neurodegenerative diseases.

Case Study: Alzheimer's Disease
In a transgenic mouse model for Alzheimer’s disease, a related piperidine compound was shown to inhibit the production of amyloid-beta peptides, which are associated with neurodegeneration. This indicates a potential application for this compound in cognitive enhancement therapies .

Mechanism of Action

The mechanism of action of (3-(6-Phenylpyridin-2-yl)piperidin-3-yl)methanol dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares the target compound with structurally related molecules from the evidence:

Compound Name Molecular Formula Molecular Weight Core Structure Substituents CAS Number References
(3-(6-Phenylpyridin-2-yl)piperidin-3-yl)methanol dihydrochloride (Target) C₁₇H₂₁Cl₂N₂O (estimated) ~354.28 (calculated) Piperidin-3-yl 6-Phenylpyridin-2-yl Not available -
[3-(Pyridin-2-yl)pyrrolidin-3-yl]methanol dihydrochloride C₁₀H₁₆Cl₂N₂O 251.15 Pyrrolidin-3-yl Pyridin-2-yl 1909313-77-4
2-(Piperidin-3-yl)pyrimidine dihydrochloride C₉H₁₅Cl₂N₃ 236.14 Piperidin-3-yl Pyrimidin-2-yl 2094861-76-2
(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol C₁₂H₁₉N₃O₂ 237.30 Piperidin-3-yl 6-Ethoxypyrimidin-4-yl 1404192-13-7
Key Observations:

Core Structure Variations: The target compound and 2-(piperidin-3-yl)pyrimidine dihydrochloride share a piperidine core, but the latter has a pyrimidine substituent instead of pyridine, reducing molecular weight and altering electronic properties . [3-(Pyridin-2-yl)pyrrolidin-3-yl]methanol dihydrochloride replaces piperidine with pyrrolidine, introducing a five-membered ring with increased ring strain and conformational rigidity .

The 6-ethoxypyrimidin-4-yl group in (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol introduces an electron-donating ethoxy group, which may influence solubility and binding affinity .

Salt Forms :

  • Dihydrochloride salts (e.g., target compound, ) are common for improving aqueous solubility, critical for pharmacological applications.

Functional and Application-Based Comparisons

Pharmacological Potential
  • Target Compound : The phenyl-pyridine moiety may serve as a pharmacophore for targeting receptors or enzymes, though specific activity data are unavailable.
  • [3-(Pyridin-2-yl)pyrrolidin-3-yl]methanol dihydrochloride: Marketed as a "versatile scaffold" for drug discovery, suggesting utility in synthesizing analogs with tunable properties .

Physicochemical Properties

  • Solubility : Dihydrochloride salts generally exhibit higher water solubility than free bases, as seen in and .

Biological Activity

The compound (3-(6-Phenylpyridin-2-yl)piperidin-3-yl)methanol dihydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H18Cl2N2O\text{C}_{15}\text{H}_{18}\text{Cl}_2\text{N}_2\text{O}

This molecular formula indicates the presence of two hydrochloride groups, which may enhance solubility and bioavailability in biological systems.

Anticancer Activity

Research has indicated that compounds with similar piperidine structures exhibit significant anticancer properties. For instance, derivatives of piperidine have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted that certain piperidine derivatives demonstrated cytotoxic effects against BRCA-deficient cancer cells, suggesting a potential therapeutic application for this compound in targeted cancer therapies .

Neuropharmacological Effects

Piperidine derivatives are also known for their neuropharmacological effects. Compounds structurally related to (3-(6-Phenylpyridin-2-yl)piperidin-3-yl)methanol have been investigated for their ability to modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine. This modulation can lead to potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Similar compounds have been found to inhibit enzymes such as poly(ADP-ribose) polymerases (PARPs), which play a crucial role in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy .
  • Receptor Modulation : The compound may interact with various receptors, including muscarinic acetylcholine receptors, influencing neuronal signaling pathways and potentially improving cognitive function .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Cytotoxicity Studies : In vitro studies conducted on piperidine derivatives showed IC50 values indicating significant cytotoxicity against various cancer cell lines, including breast and ovarian cancers. The results suggested that these compounds could be developed into effective anticancer agents .
  • Neuroprotective Effects : Research into the neuroprotective properties of piperidine derivatives revealed their capability to reduce oxidative stress in neuronal cells, thereby potentially offering protection against neurodegeneration .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerPiperidine derivativesInduction of apoptosis in BRCA-deficient cells
NeuropharmacologicalSimilar piperidine structuresModulation of acetylcholine receptors
Enzyme InhibitionPARP inhibitorsIncreased sensitivity to chemotherapeutics

Table 2: Case Study Overview

Study ReferenceCompound StudiedKey Findings
Piperidine derivativesSignificant cytotoxicity against cancer cells
Neuroprotective piperidine analogsReduced oxidative stress in neuronal cultures

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural identity and purity of (3-(6-Phenylpyridin-2-yl)piperidin-3-yl)methanol dihydrochloride?

  • Methodology :

  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (e.g., at 206 nm) to assess purity. Ensure a mobile phase compatible with the compound’s solubility (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) .

  • Nuclear Magnetic Resonance (NMR) : Perform ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to confirm structural integrity. Compare chemical shifts with computational predictions or analogs .

  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode to verify molecular weight ([M+H]+ and chloride adducts) .

    Technique Key Parameters Purpose
    HPLCColumn: C18, 206 nm detectionPurity ≥95%
    ¹H NMR400–600 MHz, DMSO-d₆Structural confirmation
    ESI-MSm/z range: 100–800Molecular weight validation

Q. What storage conditions are critical for maintaining the stability of this compound?

  • Protocol :

  • Store in airtight, light-resistant containers under inert gas (e.g., argon).
  • Maintain temperature at 2–8°C to prevent degradation, as dihydrochloride salts are hygroscopic and sensitive to moisture .
  • Monitor stability via periodic HPLC analysis under accelerated conditions (e.g., 40°C/75% RH for 1 month) to assess degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Strategies :

  • Multi-Technique Validation : Combine 2D NMR (e.g., COSY, HSQC) with X-ray crystallography if single crystals are obtainable. For example, ¹H-¹³C HMBC can clarify ambiguous coupling patterns in the piperidine ring .
  • Computational Modeling : Use density functional theory (DFT) to predict NMR chemical shifts or vibrational spectra (IR) and compare with experimental data .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify complex splitting patterns in crowded spectral regions .

Q. What synthetic strategies improve the yield of the dihydrochloride salt during salt formation?

  • Optimization Steps :

  • pH Control : Adjust reaction pH to 2–3 using HCl gas or concentrated aqueous HCl to protonate the free base efficiently .

  • Solvent Selection : Use polar aprotic solvents (e.g., THF or acetonitrile) to enhance solubility during salt precipitation. Add anti-solvents (e.g., diethyl ether) dropwise to induce crystallization .

  • Purification : Recrystallize from ethanol/water mixtures to remove unreacted starting materials .

    Parameter Optimal Range Impact on Yield
    pH2.5–3.0Maximizes salt formation
    SolventTHF + H₂OEnhances crystallization

Q. How can solubility challenges be addressed for in vivo studies?

  • Approaches :

  • Salt Formulation : The dihydrochloride form improves aqueous solubility compared to the free base. Test solubility in phosphate-buffered saline (PBS) at pH 7.4 and simulate physiological conditions .
  • Co-Solvents : Use biocompatible co-solvents (e.g., PEG-400 or cyclodextrins) for intravenous administration. Conduct dynamic light scattering (DLS) to assess aggregation .

Q. What strategies are effective for designing analogs to explore structure-activity relationships (SAR)?

  • Design Principles :

  • Bioisosteric Replacement : Substitute the phenylpyridine moiety with fluorinated or heteroaromatic groups (e.g., pyrazine or thiophene) to modulate lipophilicity .

  • Piperidine Modifications : Introduce methyl or fluorine substituents at the piperidine 3-position to enhance metabolic stability .

  • Pharmacophore Mapping : Use molecular docking to prioritize analogs with predicted binding affinity to target receptors (e.g., GPCRs or kinases) .

    Analog Modification Rationale Example from Evidence
    Fluorination at pyridineEnhances metabolic stabilityFluorinated pyridines in
    Piperidine ring expansionAlters conformational flexibilityAzaspiro compounds in

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.